(E)-ethene-1,2-diyl hexaethyl diorthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is a silicon-based organic compound characterized by its unique structure, which includes ethene and orthosilicate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diyl hexaethyl diorthosilicate typically involves the reaction of ethene derivatives with orthosilicate precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-ethene-1,2-diyl hexaethyl diorthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon centers.
Substitution: Substitution reactions can occur at the ethene or orthosilicate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as solvent choice and reaction temperature, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can introduce new functional groups to the ethene or orthosilicate moieties.
Wissenschaftliche Forschungsanwendungen
(E)-ethene-1,2-diyl hexaethyl diorthosilicate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which (E)-ethene-1,2-diyl hexaethyl diorthosilicate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of silicon-oxygen bonds and the stabilization of reactive intermediates. These interactions can lead to changes in the physical and chemical properties of the compound, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl orthosilicate: Another silicon-based compound with similar applications.
Tetraethyl orthosilicate: Used in similar industrial processes.
Hexamethyl disiloxane: Shares some structural similarities and applications.
Uniqueness
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is unique due to its specific combination of ethene and orthosilicate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C14H32O8Si2 |
---|---|
Molekulargewicht |
384.57 g/mol |
IUPAC-Name |
triethyl [(E)-2-triethoxysilyloxyethenyl] silicate |
InChI |
InChI=1S/C14H32O8Si2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
InChI-Schlüssel |
DNRORNCIGSNDFB-BUHFOSPRSA-N |
Isomerische SMILES |
CCO[Si](OCC)(OCC)O/C=C/O[Si](OCC)(OCC)OCC |
Kanonische SMILES |
CCO[Si](OCC)(OCC)OC=CO[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.